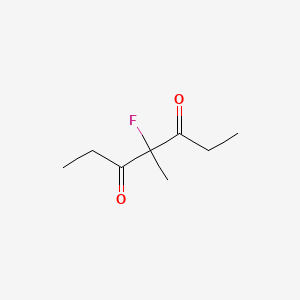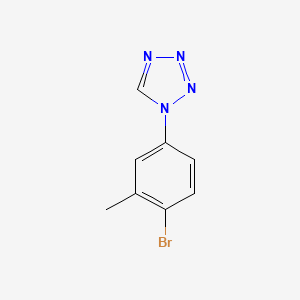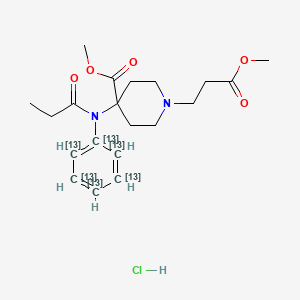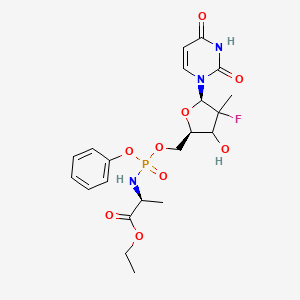
Sofosbuvir O-Desisopropyl O-Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sofosbuvir O-Desisopropyl O-Ethyl Ester: is a chemical compound with the molecular formula C21H27FN3O9P and a molecular weight of 515.4 g/mol . It is a derivative of Sofosbuvir, a well-known antiviral medication used in the treatment of hepatitis C. This compound is often used as a reference standard in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester involves several steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The process typically starts with the enantiomerically pure glyceraldehyde acetonide, followed by a series of protection and deprotection steps to achieve the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir O-Desisopropyl O-Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Sofosbuvir O-Desisopropyl O-Ethyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for analytical methods and quality control.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its antiviral properties and potential therapeutic applications.
Industry: Used in the development and testing of new pharmaceutical formulations
Mechanism of Action
The mechanism of action of Sofosbuvir O-Desisopropyl O-Ethyl Ester involves its conversion to the active form, which inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the viral RNA, and its inhibition leads to a decrease in viral load. The compound acts as a defective substrate for the enzyme, preventing the synthesis of viral RNA .
Comparison with Similar Compounds
Sofosbuvir: The parent compound, used as an antiviral medication.
Ledipasvir: Another antiviral compound used in combination with Sofosbuvir.
Velpatasvir: Often used in combination with Sofosbuvir for the treatment of hepatitis C.
Uniqueness: Sofosbuvir O-Desisopropyl O-Ethyl Ester is unique due to its specific chemical structure, which allows it to be used as a reference standard in various analytical methods. Its ability to inhibit the HCV NS5B RNA-dependent RNA polymerase makes it a valuable tool in antiviral research .
Properties
Molecular Formula |
C21H27FN3O9P |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
ethyl (2S)-2-[[[(2R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17?,19+,21?,35?/m0/s1 |
InChI Key |
HRGZELWFPQCNNG-AYMKCPDTSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1C(C([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
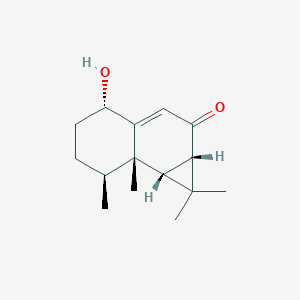
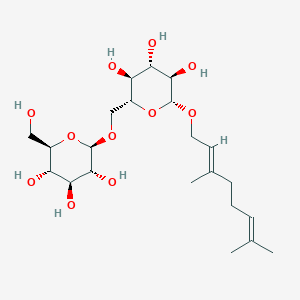
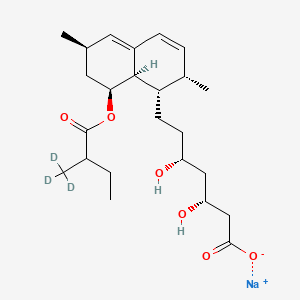
![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)
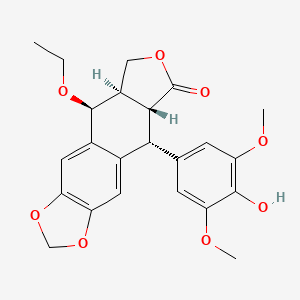

![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
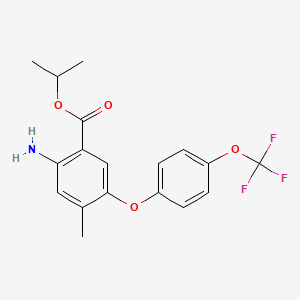
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
